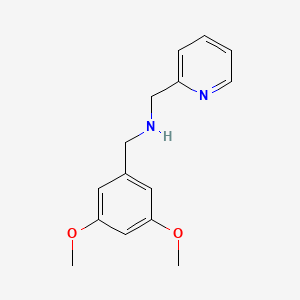
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. CPTH has been found to inhibit histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling.
作用机制
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and chromatin remodeling. HATs acetylate histones, which leads to the relaxation of chromatin and the activation of gene transcription. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits HATs by binding to the active site of the enzyme, which prevents the acetylation of histones and the subsequent activation of gene transcription.
Biochemical and Physiological Effects:
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have potential therapeutic applications for a range of diseases, including cancer, inflammation, and neurodegenerative diseases.
实验室实验的优点和局限性
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for HATs. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have low toxicity and can be used at relatively low concentrations. However, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone also has some limitations. It is a relatively new compound, and its potential side effects and long-term toxicity have not been fully explored.
未来方向
There are several potential future directions for research on cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of research is the development of new derivatives of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone that have increased selectivity and potency for HATs. Additionally, further research is needed to explore the potential therapeutic applications of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone for a range of diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and long-term toxicity of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone.
Conclusion:
In conclusion, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. It inhibits histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing the production of pro-inflammatory cytokines, and reducing oxidative stress in the brain. While cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, further research is needed to explore its potential therapeutic applications and potential side effects and long-term toxicity.
合成方法
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized using a straightforward method. The synthesis involves the reaction of cyclopentanone with thiosemicarbazide to form 5-methyl-4-phenyl-1,3-thiazol-2-yl hydrazine. The hydrazine is then reacted with 2-bromoacetophenone to form cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone.
科学研究应用
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been studied extensively for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have potential neuroprotective effects and can reduce oxidative stress in the brain.
属性
IUPAC Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-14(12-7-3-2-4-8-12)16-15(19-11)18-17-13-9-5-6-10-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAIMZLIRPUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=C2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
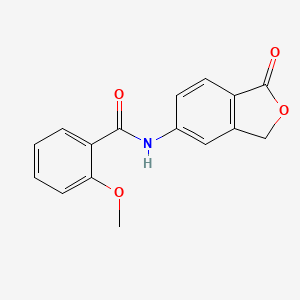
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
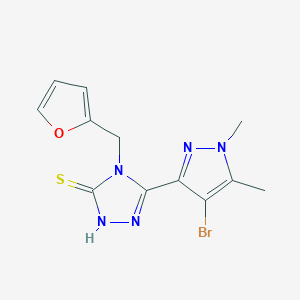
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)

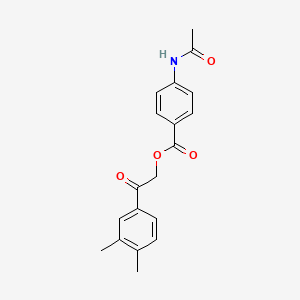
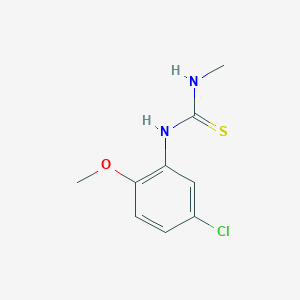
![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)


